

Application Notes and Protocols for Measuring Enzyme Kinetics with ONPG Substrate

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Compound of Interest

Compound Name:	ONPG
CAS No.:	28347-45-7
Cat. No.:	B10762244

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Introduction

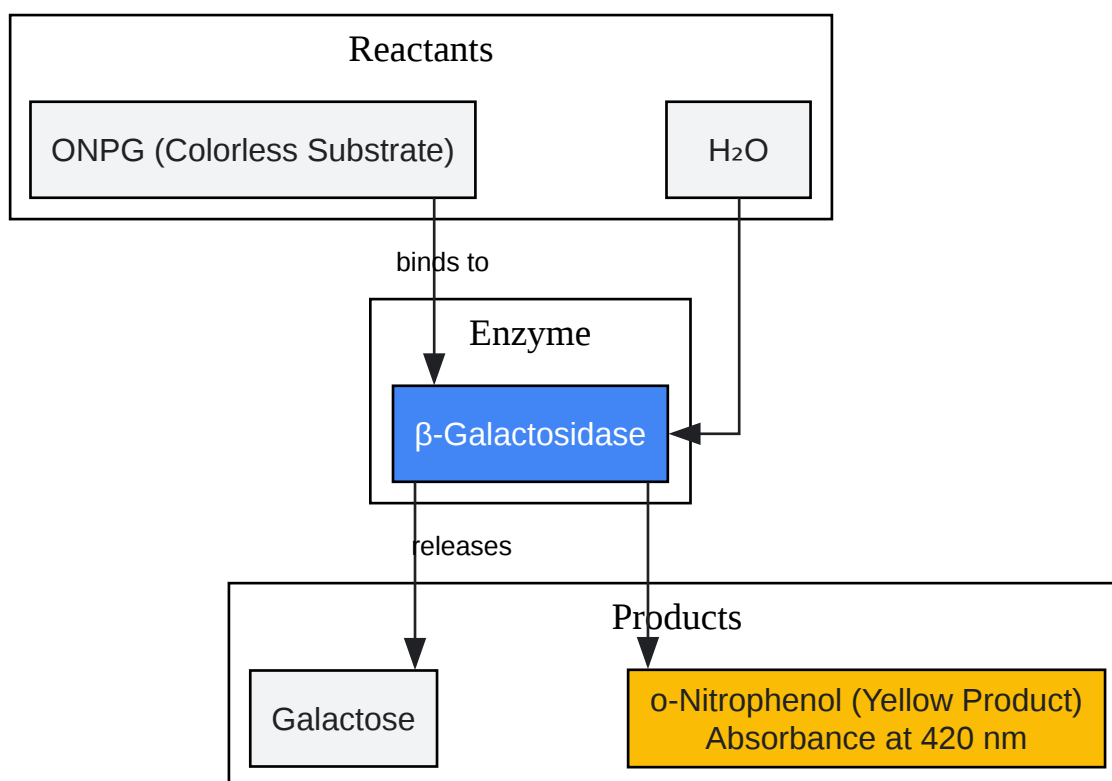
Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing new therapeutic agents. A widely used method for assaying the activity of β -galactosidase and other glycosidases involves the chromogenic substrate o-nitrophenyl- β -D-galactopyranoside (**ONPG**).^{[1][2]} This application note provides a detailed protocol for determining the kinetic parameters of enzymes using **ONPG**, including the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}).

Principle of the ONPG Assay

The **ONPG** assay is a colorimetric method used to measure the activity of β -galactosidase.^[2] **ONPG** is a synthetic, colorless substrate that mimics lactose, the natural substrate for β -galactosidase.^{[2][3][4]} The enzyme catalyzes the hydrolysis of **ONPG** into galactose and o-nitrophenol (ONP).^{[1][4][5]} While **ONPG** is colorless, ONP is a yellow-colored compound with a maximum absorbance at 420 nm.^{[1][5][6]} The rate of the yellow color development is directly proportional to the enzymatic activity of β -galactosidase.^[2] This allows for a simple and

continuous monitoring of the enzyme reaction.[5] The reaction can be stopped by adding a basic solution, such as sodium carbonate, which denatures the enzyme and stabilizes the yellow color of ONP.[2]

The enzymatic reaction is illustrated in the signaling pathway diagram below.



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Caption: Enzymatic hydrolysis of **ONPG** by β -galactosidase.

Materials and Reagents

- Enzyme: Purified β -galactosidase or cell lysate containing the enzyme.
- Substrate: o-nitrophenyl- β -D-galactopyranoside (**ONPG**)
- Buffer: Phosphate buffer, Tris-HCl, or other suitable buffer at the optimal pH for the enzyme. A common buffer is Z-buffer.

- Stopping Solution: 1 M Sodium Carbonate (Na_2CO_3)
- Equipment:
 - Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.[1][2][5]
 - Cuvettes or 96-well microplates.[1][5]
 - Pipettes
 - Incubator or water bath
 - Vortex mixer
 - Timers

Experimental Protocols

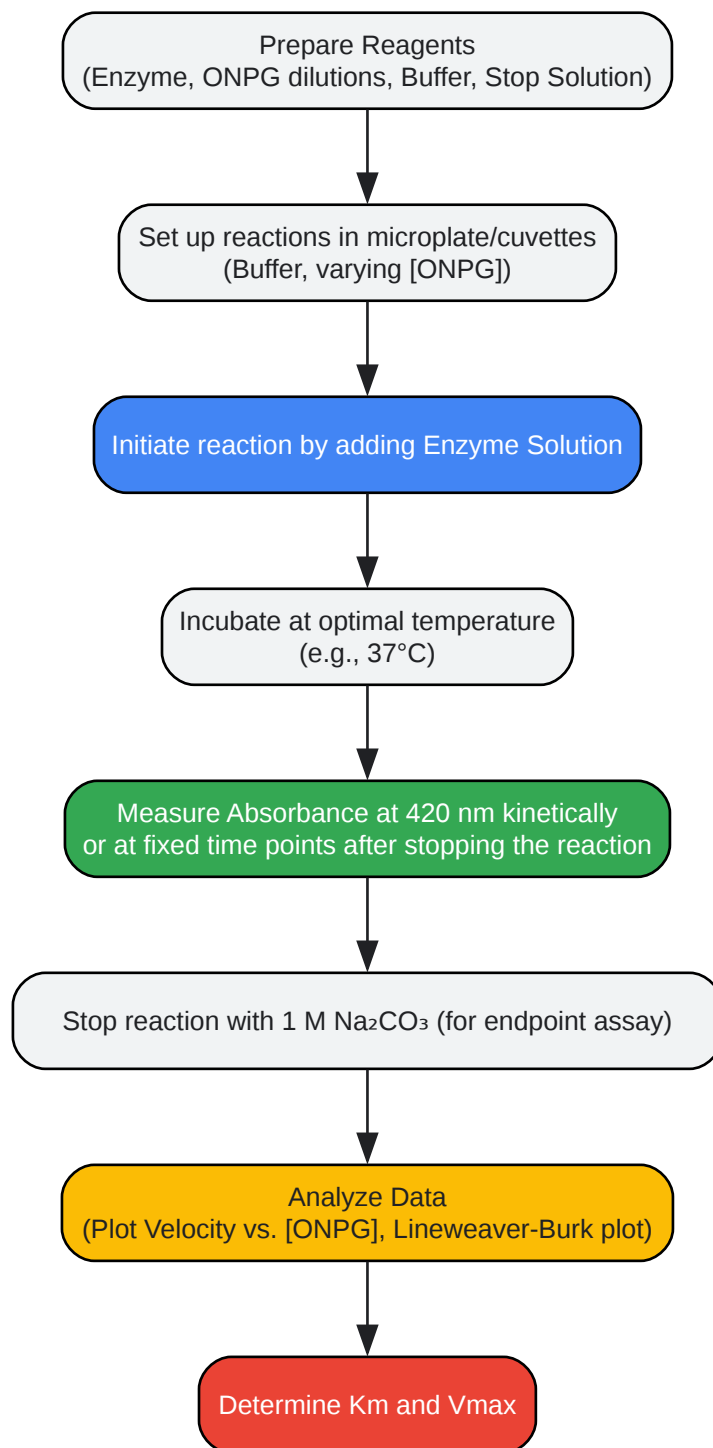
Preparation of Reagents

- Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[5]
- **ONPG** Stock Solution: Dissolve **ONPG** in the assay buffer to a final concentration of 4 mg/mL or prepare a 20 mM stock solution.[1][5] This solution should be freshly prepared.
- Assay Buffer: Prepare the appropriate buffer at the desired pH and concentration. For example, 0.1 M Tris-HCl with 0.001 M magnesium chloride, adjusted to the optimal pH of the enzyme.[7]
- Stopping Solution: Prepare a 1 M solution of sodium carbonate in deionized water.

Enzyme Kinetics Assay Protocol

The following protocol is designed to determine the Michaelis-Menten kinetic parameters (K_m and V_{max}). This involves measuring the initial reaction velocity at various substrate concentrations.[1]

Experimental Workflow Diagram



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Caption: Workflow for **ONPG**-based enzyme kinetics assay.

Step-by-Step Procedure:

- **Prepare Substrate Dilutions:** Prepare a series of **ONPG** dilutions in the assay buffer from a stock solution. The concentrations should typically range from 0.1 to 10 times the expected K_m value.
- **Set up the Reaction:** In a 96-well plate or cuvettes, add the assay buffer and the different concentrations of the **ONPG** substrate.[1] Prepare a blank for each substrate concentration containing the buffer and substrate but no enzyme.[7]
- **Equilibrate Temperature:** Pre-incubate the plate/cuvettes and the enzyme solution at the optimal temperature for the enzyme (e.g., 37°C or 50°C).[8]
- **Initiate the Reaction:** Add a fixed amount of the enzyme solution to each well/cuvette to start the reaction.[1] Mix quickly but gently.
- **Measure Absorbance:**
 - **Kinetic Assay:** Immediately place the plate in a microplate reader and measure the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-60 minutes).[1]
 - **Endpoint Assay:** After a specific incubation time (ensuring the reaction is still in the linear phase), stop the reaction by adding the stopping solution (1 M Na_2CO_3).[2] Then, measure the absorbance at 420 nm.
- **Record Data:** Record the absorbance values over time for each substrate concentration.

Data Analysis

- **Calculate Initial Velocity (v_0):** For each substrate concentration, plot absorbance versus time. The initial velocity (v_0) is the slope of the linear portion of this curve. Convert the rate of change in absorbance per minute ($\Delta\text{Abs}/\text{min}$) to product concentration using the Beer-Lambert law ($A = \epsilon cl$), where ϵ is the molar extinction coefficient of o-nitrophenol.
- **Michaelis-Menten Plot:** Plot the initial velocity (v_0) against the corresponding substrate concentration ($[S]$). The resulting hyperbolic curve can be fitted to the Michaelis-Menten

equation to determine K_m and V_{max} .^[1]

- Lineweaver-Burk Plot: For a linear representation, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity ($1/v_0$) against the reciprocal of the substrate concentration ($1/[S]$). The y-intercept of the resulting straight line is $1/V_{max}$, the x-intercept is $-1/K_m$, and the slope is K_m/V_{max} .^[7]

Quantitative Data Summary

The kinetic parameters for β -galactosidase from different sources using **ONPG** as a substrate are summarized in the table below. Note that values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.

Enzyme Source	K_m (mM)	V_{max} (units)	Optimal pH	Optimal Temperature ($^{\circ}C$)	
Reference	---	---	---	---	
Aspergillus oryzae	0.800	0.0864 A/min	7.5	-	^[7]
Lactobacillus plantarum HF571129	6.644	147.5 $\mu\text{mol min}^{-1} \text{mg}^{-1}$	6.5	50	^[8]
E. coli	-	-	7.3-7.7	~ 37	^[3]
Penicillium woesei (recombinant)	-	-	5.2	93	^[9]

Conclusion

The **ONPG** assay is a robust, sensitive, and straightforward method for determining the kinetic properties of β -galactosidase and related enzymes. The detailed protocol and data analysis methods provided in this application note offer a solid foundation for researchers in academia and industry to perform reliable enzyme kinetic studies, crucial for drug discovery and development.

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